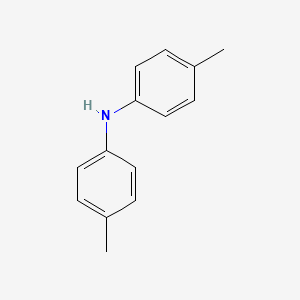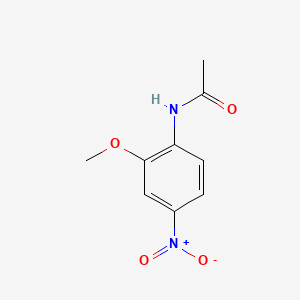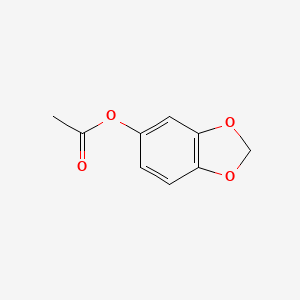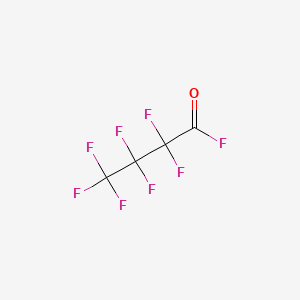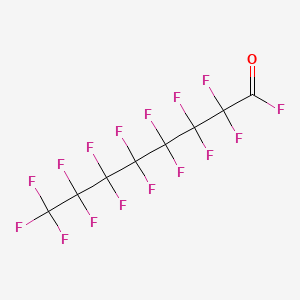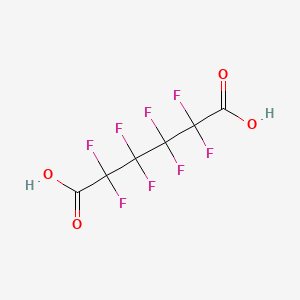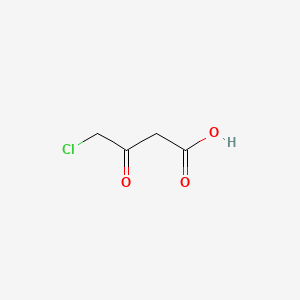
4-氯-3-氧代丁酸
描述
4-Chloro-3-oxobutyric acid, also referred to as 4-chloro-3-oxobutanoic acid or COBA, is an organic compound with the molecular formula C4H5ClO3 . It is used in the preparation of insecticides .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-oxobutyric acid is C4H5ClO3. It has an average mass of 136.534 Da and a monoisotopic mass of 135.992722 Da .Physical And Chemical Properties Analysis
4-Chloro-3-oxobutyric acid has a density of 1.4±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 126.1±21.8 °C . It has three freely rotating bonds, three hydrogen bond acceptors, and one hydrogen bond donor .科学研究应用
手性醇和氨基酸的生物催化合成
“4-氯-3-氧代丁酸”在手性醇和氨基酸的生物催化合成中起着至关重要的作用,用于开发药物 . 该化合物用于生产药物中间体的单一对映异构体,这在制药行业中越来越重要 . 涉及该化合物的酶催化反应通常具有高度的对映选择性和区域选择性 .
乙基-®-4-氯-3-羟基丁酸酯的生产
该化合物用于生产乙基-®-4-氯-3-羟基丁酸酯 . 这是通过使用重组酶 (CpSADH) 还原 4-氯乙酰乙酸乙酯实现的,产率为 95%,ee 为 99%。使用 36 g/L 底物输入 . 异丙醇用于再生该还原反应所需的 NADH .
药物参考标准
“4-氯-3-氧代丁酸”在制药行业用作参考标准 . 参考标准用于确保药物产品的质量和一致性 .
4-氯-3-氧代丁酸乙酯的分离
该化合物用于在 Newcrom R1 HPLC 柱上分离 4-氯-3-氧代丁酸乙酯 . 此应用在分析化学中很重要,在分析化学中,需要分离混合物的组分以进行进一步分析 .
化学合成
“4-氯-3-氧代丁酸”用于化学合成 . 它用于生产各种化学品和材料 .
材料科学
安全和危害
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-chloro-3-oxobutanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
4-Chloro-3-oxobutyric acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as dehydrogenases and transaminases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. For instance, 4-Chloro-3-oxobutyric acid can act as a substrate for certain dehydrogenases, resulting in the reduction or oxidation of the compound and subsequent production of metabolic intermediates .
Cellular Effects
The effects of 4-Chloro-3-oxobutyric acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-3-oxobutyric acid has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, it can alter cellular metabolism by acting as a metabolic intermediate in various biochemical pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Chloro-3-oxobutyric acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 4-Chloro-3-oxobutyric acid can inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of specific reactions. Conversely, it can also activate other enzymes by serving as a cofactor or substrate, facilitating the catalysis of biochemical reactions. Additionally, 4-Chloro-3-oxobutyric acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-3-oxobutyric acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 4-Chloro-3-oxobutyric acid is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound. In vivo studies have demonstrated that long-term exposure to 4-Chloro-3-oxobutyric acid can result in changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-oxobutyric acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, such as enhancing energy metabolism and reducing oxidative stress. At high doses, 4-Chloro-3-oxobutyric acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in the use of 4-Chloro-3-oxobutyric acid in research and therapeutic applications .
Metabolic Pathways
4-Chloro-3-oxobutyric acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis. It interacts with enzymes such as dehydrogenases and transaminases, which catalyze the conversion of the compound into various metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. For example, 4-Chloro-3-oxobutyric acid can be converted into acetoacetate, a key intermediate in the TCA cycle, thereby affecting energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-3-oxobutyric acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For instance, 4-Chloro-3-oxobutyric acid can be transported into mitochondria, where it participates in metabolic reactions. The localization and accumulation of the compound within cells can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 4-Chloro-3-oxobutyric acid is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, 4-Chloro-3-oxobutyric acid can be localized to the mitochondria, where it participates in energy metabolism and other biochemical reactions. The activity and function of the compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .
属性
IUPAC Name |
4-chloro-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTNTYHJFWMUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182128 | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27807-84-7 | |
| Record name | 4-Chloro-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-chloro-3-oxobutanoic acid in asymmetric synthesis?
A1: The title of the first paper suggests that 4-chloro-3-oxobutanoic acid esters can be used as substrates in asymmetric reduction reactions. The paper focuses on the use of genetically modified E. coli expressing an aldehyde reductase gene from Sporobolomyces salmonicolor to catalyze this reaction []. This implies that 4-chloro-3-oxobutanoic acid derivatives could be valuable chiral building blocks for synthesizing more complex molecules.
Q2: Can you provide information on the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates?
A2: Unfortunately, without access to the full text of the second paper, we can only speculate based on the title. The reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates likely involves the ester functionality and potentially the ketone moiety. The specific outcome would depend on the metal acetate used and the reaction conditions. This information could potentially shed light on the reactivity and potential applications of 4-chloro-3-oxobutanoic acid derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



